3-Methyl-1-(3-sulfopropyl)imidazol-1-ium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

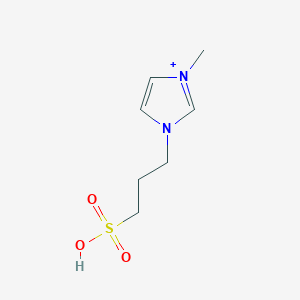

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N2O3S+ |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |

InChI |

InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3/p+1 |

InChI Key |

NATMUPYZFJLLJZ-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCS(=O)(=O)O |

Origin of Product |

United States |

Contextualization Within Imidazolium Based Ionic Liquids Research

Imidazolium-based salts are a cornerstone in the field of ionic liquids (ILs), prized for their tunable physicochemical properties, including thermal stability, conductivity, and solvation capabilities. These characteristics have established them as versatile solvents, catalysts, and electrolytes in a myriad of chemical processes. 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium, a zwitterionic or inner salt, represents a specialized class within this family. Its unique structure, possessing both a cationic imidazolium (B1220033) ring and an anionic sulfonate group on the same molecule, sets it apart from conventional ionic liquids which consist of separate cations and anions.

This intramolecular charge balance influences its physical state and properties, often resulting in a crystalline solid at room temperature. The synthesis of this zwitterion is typically achieved through a straightforward nucleophilic ring-opening of 1,3-propane sultone by 1-methylimidazole (B24206). nih.gov This method provides a high-purity product, which serves as a crucial precursor for the generation of various functionalized ionic liquids. nih.gov

Interactive Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| 1-Methylimidazole | 1,3-Propane sultone | Toluene | Reflux at 110 °C for 16-24 hours | This compound (zwitterion) |

| 1-Methylimidazole | 1,3-Propane sultone | Acetone | Stirred, then cooled on an ice bath overnight | This compound (zwitterion) nih.gov |

Significance of Sulfopropyl Functionalization in Ionic Liquid Design

The introduction of a sulfopropyl group to the imidazolium (B1220033) cation is a strategic design element that imparts significant functionality, particularly in the realm of catalysis. This functionalization is key to creating Brønsted acidic ionic liquids. The zwitterionic 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium can be protonated by strong acids, such as sulfuric acid or p-toluenesulfonic acid, to form a task-specific ionic liquid with a tethered Brønsted acidic site. rsc.org

This design offers several advantages over traditional acid catalysts. The acidic group is covalently bound to the imidazolium core, which can lead to enhanced stability and recyclability of the catalyst. The acidity of the resulting ionic liquid can be tuned by the choice of the counter-anion. For instance, reacting the zwitterion with sulfuric acid yields 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogensulfate, a potent Brønsted acidic ionic liquid. rsc.org The presence of the sulfonic acid group has been shown to significantly enhance the catalytic activity of imidazolium-based salts in various organic transformations.

Spectroscopic and Structural Elucidation of 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, including ionic liquids like 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the this compound cation. The spectrum is characterized by distinct signals corresponding to the protons on the imidazolium (B1220033) ring, the N-methyl group, and the sulfopropyl chain.

The proton on the C2 carbon of the imidazolium ring (NCHN) is the most deshielded, typically appearing as a singlet significantly downfield (δ 9.0-10.5 ppm). rsc.orgsapub.org This pronounced downfield shift is attributed to the acidic nature of this proton, positioned between two electron-withdrawing nitrogen atoms. Its chemical shift is highly sensitive to solvent effects and hydrogen bonding interactions with the counterion. bldpharm.com The protons on the C4 and C5 carbons (NCH=CHN) of the ring usually appear as two distinct signals, often as doublets or multiplets, in the range of δ 7.3-8.0 ppm. rsc.orgrsc.org

The N-methyl group (N-CH₃) gives rise to a characteristic sharp singlet further upfield, typically around δ 3.8-4.1 ppm. rsc.orgsapub.org The protons of the sulfopropyl chain exhibit predictable splitting patterns. The methylene group attached to the imidazolium nitrogen (N-CH₂) appears as a triplet around δ 4.2-4.5 ppm. The methylene group adjacent to the sulfonate group (CH₂-SO₃) is observed as a triplet in the δ 2.8-3.0 ppm region, while the central methylene group (-CH₂-) presents as a multiplet or quintet between δ 2.0-2.4 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for the this compound Cation Data compiled from analogous imidazolium structures. rsc.orgsapub.orgrsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Imidazolium H-2 (NCHN) | 9.0 - 10.5 | Singlet |

| Imidazolium H-4/H-5 (NCHCHN) | 7.3 - 8.0 | Multiplet/Doublet |

| N-Methylene (N-CH₂) | 4.2 - 4.5 | Triplet |

| N-Methyl (N-CH₃) | 3.8 - 4.1 | Singlet |

| Sulfonyl-Methylene (CH₂-SO₃) | 2.8 - 3.0 | Triplet |

| Propyl-Methylene (-CH₂-) | 2.0 - 2.4 | Multiplet |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The carbon atoms of the imidazolium ring resonate at characteristic downfield shifts due to their aromatic and electron-deficient nature. The C2 carbon (NCN) is the most downfield, typically found in the range of δ 135-140 ppm. sapub.org The C4 and C5 carbons appear between δ 120-125 ppm. sapub.org

The carbon of the N-methyl group is observed around δ 35-37 ppm. sapub.orgrsc.org For the sulfopropyl chain, the N-methylene carbon (N-CH₂) typically resonates around δ 49-51 ppm. The carbon adjacent to the sulfonate group (CH₂-SO₃) appears at a similar or slightly higher field, while the central methylene carbon (-CH₂-) is found further upfield.

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Cation Data compiled from analogous imidazolium structures. sapub.orgrsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazolium C-2 (NCN) | 135 - 140 |

| Imidazolium C-4/C-5 | 120 - 125 |

| N-Methylene (N-CH₂) | 49 - 51 |

| Sulfonyl-Methylene (CH₂-SO₃) | 48 - 50 |

| N-Methyl (N-CH₃) | 35 - 37 |

| Propyl-Methylene (-CH₂-) | 25 - 28 |

When this compound is paired with a fluorine-containing anion, such as tetrafluoroborate ([BF₄]⁻), hexafluorophosphate ([PF₆]⁻), or bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), Fluorine (¹⁹F) NMR spectroscopy is an essential tool for characterizing the anion. This technique is highly sensitive and provides a clean spectrum, often with a single peak for symmetrical anions in an isotropic environment.

For instance, the [BF₄]⁻ anion typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. chemicalbook.com Similarly, the [TFSI]⁻ anion shows a single resonance for its six equivalent fluorine atoms in the trifluoromethyl groups. wallonie.be The chemical shift and relaxation times of these signals can provide insights into the ion-ion and ion-solvent interactions within the ionic liquid. Studies have shown that for ¹⁹F nuclei in fluorinated anions, chemical shift anisotropy (CSA) can be a dominant factor in spin relaxation, particularly at high magnetic fields.

Infrared (IR) and Raman Spectroscopic Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR and Raman spectra of imidazolium-based ionic liquids are rich in information. The C-H stretching vibrations of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region, while the aliphatic C-H stretches from the methyl and propyl groups appear between 2800-3000 cm⁻¹. researchgate.netnih.gov The C-H stretching region is often more prominent in Raman spectra, whereas it can be weak in IR spectra. nih.gov

The most indicative vibrations for the sulfopropyl group are the strong S=O stretching bands of the sulfonate (SO₃) group. The asymmetric and symmetric S=O stretches are expected to produce intense peaks in the IR spectrum, typically located in the 1200-1350 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively. Vibrations associated with the imidazolium ring, such as ring stretching and deformation modes, occur in the fingerprint region (below 1600 cm⁻¹). Key bands include C=C and C=N stretching vibrations around 1560-1640 cm⁻¹. researchgate.net

Table 3: Key IR and Raman Vibrational Modes for this compound Data compiled from general values and analogous structures. wallonie.beresearchgate.netnih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique(s) |

| Imidazolium C-H Stretch | 3100 - 3200 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Imidazolium Ring Stretch (C=C, C=N) | 1560 - 1640 | IR, Raman |

| Asymmetric S=O Stretch (Sulfonate) | 1200 - 1350 | IR |

| Symmetric S=O Stretch (Sulfonate) | 1030 - 1080 | IR, Raman |

| C-N Stretch | 1100 - 1200 | IR, Raman |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing information about the structure of the this compound cation. Electrospray ionization (ESI) is the most common method for analyzing ionic liquids, as it allows the direct transfer of the non-volatile ions from solution into the gas phase.

In positive-ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the intact cation, [C₇H₁₃N₂O₃S]⁺, at an m/z value consistent with its molecular weight (205.07 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation (CID) of the parent ion, are used to probe its fragmentation pathways and further confirm the structure. A characteristic fragmentation pathway for this cation involves the neutral loss of sulfur trioxide (SO₃, 80 Da), leading to a fragment ion at m/z 125. This fragment corresponds to the 1-methyl-3-propyl-imidazolium cation, which can undergo further fragmentation. Another common fragmentation involves cleavage within the propyl chain.

Table 4: Expected ESI-MS and MS/MS Fragments for the this compound Cation

| Ion/Fragment | Formula | Calculated m/z | Description |

| Parent Cation | [C₇H₁₃N₂O₃S]⁺ | 205.07 | Intact molecular ion |

| Fragment | [C₇H₁₃N₂]⁺ | 125.11 | Loss of SO₃ |

| Fragment | [C₄H₇N₂]⁺ | 83.06 | Loss of C₃H₆SO₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazolium-based ionic liquids, including this compound, exhibit a characteristic strong absorption peak in the UV region. This absorption is attributed to a π → π* electronic transition within the delocalized π-electron system of the imidazolium ring.

The maximum absorption wavelength (λₘₐₓ) for this transition typically appears at approximately 210 nm. The position of this peak is largely independent of the alkyl chain length or the nature of the counterion, confirming it as a feature of the imidazolium cation itself. Because the intensity of this absorption is proportional to the concentration of the ionic liquid in a non-absorbing solvent, UV-Vis spectroscopy can be a convenient and accurate method for quantifying the concentration of these compounds in solution by applying the Beer-Lambert law.

Catalytic Applications of 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium Based Catalysts

Acidic Catalysis in Organic Transformations

The acidic nature of 3-methyl-1-(3-sulfopropyl)imidazol-1-ium salts, such as the hydrogen sulfate (B86663) ([C3SO3Hmim]HSO4), renders them effective catalysts for a range of acid-catalyzed reactions. These reactions are crucial for the conversion of renewable biomass into valuable platform chemicals and biofuels.

Hydrolysis and Conversion of Biomass-Derived Polysaccharides (e.g., Cellulose (B213188), Hemicellulose, Chitin)

The breakdown of complex polysaccharides into simpler, usable sugars is a critical first step in the valorization of lignocellulosic biomass. Catalysts based on this compound have shown significant promise in this area.

For the conversion of hemicellulose, Brønsted acidic ionic liquids such as 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium 4-methylbenzenesulfonate have been utilized. In a particular study, the hydrolysis of hemicellulose was carried out in water at 160°C. The process demonstrated high selectivity, achieving a 75-95% conversion of the substrate into C5 sugars, primarily xylose and arabinose. The catalyst could also be effectively used for the conversion of various agricultural wastes, including rice husk, wheat straw, and bagasse.

While specific studies on the hydrolysis of cellulose and chitin using this compound are not extensively detailed in the provided search results, the effectiveness of similar Brønsted acidic ionic liquids in these processes is well-documented. For instance, the hydrolysis of chitin to glucosamine is typically achieved under acidic conditions, a role that this ionic liquid is well-suited to fill.

Table 1: Hydrolysis of Hemicellulose using 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium 4-methylbenzenesulfonate

| Substrate | Catalyst Loading (g) | Temperature (°C) | Time (h) | C5 Sugar Yield (%) |

| Hemicellulose (0.6 g) | 0.24 | 160 | 1 | 70-95 |

| Rice Husk-1 | 0.16 | 160 | 1 | 85 |

| Rice Husk-2 | 0.16 | 160 | 1 | 80 |

| Wheat Straw | 0.16 | 160 | 1 | 88 |

| Bagasse | 0.16 | 160 | 1 | 90 |

Transformation of Bio-based Platform Chemicals (e.g., Sorbitol to Isosorbide, 5-Hydroxymethylfurfural to Levulinic Acid)

The conversion of platform chemicals derived from biomass into more valuable products is a cornerstone of the modern biorefinery concept. Theoretical studies have shed light on the catalytic potential of this compound based catalysts in these transformations.

A detailed theoretical investigation using density functional theory (DFT) has explored the mechanism of sorbitol dehydration to isosorbide catalyzed by Brønsted acidic ionic liquids, including a close analogue, [C3SO3Hmim]BF4. The study revealed that the double dehydration process involves a consistent molecular mechanism of protonation followed by cyclization. This computational analysis provides a strong basis for the experimental application of this compound catalysts in this important reaction.

In the conversion of 5-hydroxymethylfurfural (HMF) to levulinic acid, the acidic ionic liquid [C3SO3Hmim]HSO4 has been shown to be an effective catalyst. In one study, this catalyst was used to convert rice straw, a source of HMF, into levulinic acid with a notable yield of 96 mol% (21 wt%). The reaction was carried out at 180°C for 30 minutes in a one-pot synthesis, demonstrating the efficiency and potential for process intensification.

Table 2: Conversion of Rice Straw to Levulinic Acid using [C3SO3Hmim]HSO4

| Substrate | Catalyst | Temperature (°C) | Time (min) | Levulinic Acid Yield (mol%) |

| Rice Straw | [C3SO3Hmim]HSO4 | 180 | 30 | 96 |

Esterification and Transesterification Reactions (e.g., Biodiesel Production)

Biodiesel production often involves the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. Brønsted acidic ionic liquids are particularly well-suited for these reactions as they can catalyze both processes simultaneously, which is advantageous when using feedstocks with high FFA content.

While direct studies on this compound for biodiesel production were not found in the provided search results, research on a structurally similar ionic liquid, 1-butylsulfonate-3-methyl imidazolium (B1220033) hydrogen sulfate ([BSO3HMIM][HSO4]), highlights the potential. This catalyst demonstrated excellent activity in the transesterification of rapeseed oil, achieving a fatty acid methyl ester (FAME) yield of up to 100% under optimized conditions. The catalytic activity was attributed to the strong Brønsted acidity of the SO3H group on the cation. This suggests that the propyl-sulfonated analogue would exhibit similar, if not enhanced, catalytic performance due to its potentially higher acidity.

Catalysis in Multicomponent Reactions and Heterocyclic Synthesis

Multicomponent reactions and the synthesis of heterocyclic compounds are important areas of organic chemistry, with applications in pharmaceuticals and materials science. The acidic nature of this compound makes it a valuable catalyst for these complex transformations.

Synthesis of Quinoline Derivatives

The synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological activities, can be achieved through various methods, including the Doebner-von Miller reaction. This reaction typically employs Brønsted or Lewis acids as catalysts. Although specific examples using this compound were not identified in the search results, the general applicability of Brønsted acidic ionic liquids in such syntheses is well-established. These catalysts offer advantages such as milder reaction conditions and easier product separation compared to traditional acid catalysts like sulfuric acid or tin tetrachloride.

Synthesis of Bis(indolyl)methane Derivatives

Bis(indolyl)methanes are another important class of heterocyclic compounds with significant biological activities. Their synthesis often involves the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted acids.

The ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride, a very close analogue of the subject compound, has been reported as a highly efficient catalyst for the rapid synthesis of bis(indolyl)methanes under solvent-free conditions researchgate.net. This catalyst was found to be recyclable and reusable with only a marginal decrease in its activity, highlighting the green credentials of this catalytic system. The reactions proceed under mild conditions, offering a clean and efficient route to these valuable compounds.

Catalysis in Indazolophthalazine-triones and Related Syntheses

The synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives, a class of compounds with significant biological activities, can be efficiently catalyzed by Brønsted acidic ionic liquids. These reactions are typically one-pot, three-component condensations involving an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and phthalhydrazide. The use of a Brønsted acidic ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm]HSO4), a close structural and functional analog of this compound hydrogen sulfate, has been demonstrated to be highly effective. oiccpress.com

The reaction proceeds smoothly at room temperature, offering several advantages over traditional catalytic methods, including shorter reaction times, cleaner reaction profiles, and a simple workup procedure. oiccpress.com The ionic liquid acts as both the catalyst and the reaction medium, facilitating the formation of the complex heterocyclic framework. The products can be easily separated from the ionic liquid, which can then be recovered and reused multiple times without a significant loss in its catalytic activity. oiccpress.com

Research findings have shown that this methodology is applicable to a wide range of aromatic aldehydes, affording the corresponding 2H-indazolo[2,1-b]phthalazine-trione derivatives in good to excellent yields. The nature of the substituent on the aromatic aldehyde influences the reaction time and yield.

Table 1: Synthesis of 2H-indazolo[2,1-b]phthalazine-trione Derivatives Catalyzed by [BMIm]HSO4

| Entry | Aldehyde (Ar) | 1,3-Dicarbonyl | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | C6H5 | Dimedone | 15 | 95 |

| 2 | 4-Cl-C6H4 | Dimedone | 20 | 92 |

| 3 | 4-NO2-C6H4 | Dimedone | 25 | 90 |

| 4 | 4-CH3O-C6H4 | Dimedone | 15 | 96 |

| 5 | C6H5 | 1,3-Cyclohexanedione | 20 | 93 |

| 6 | 4-Cl-C6H4 | 1,3-Cyclohexanedione | 25 | 91 |

Data sourced from a study on a closely related Brønsted acidic ionic liquid, [BMIm]HSO4, as a catalyst. oiccpress.com

Supported and Immobilized this compound Catalysts

To further enhance the practical applicability of this compound based catalysts, researchers have focused on their immobilization onto solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recyclability).

Integration with Metal Oxides (e.g., Silica) and Clays (e.g., Montmorillonite)

Silica (B1680970) (SiO₂) has been widely employed as a support for ionic liquids due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups that can be functionalized for covalent attachment of the ionic liquid moiety. The immobilization of this compound onto silica can be achieved through the reaction of a silyl-functionalized imidazolium precursor with the silica surface.

Montmorillonite, a type of clay, is another attractive support material. Its layered structure and the presence of both Brønsted and Lewis acid sites make it an effective catalyst in its own right. The ion-exchange properties of montmorillonite allow for the incorporation of the cationic this compound into its structure, creating a robust and highly acidic solid catalyst. Magnetite-supported montmorillonite has also been developed as an efficient and magnetically separable catalyst for multicomponent reactions. nih.gov

Enhancement of Catalytic Activity, Selectivity, and Reusability

The immobilization of this compound on solid supports like silica and montmorillonite leads to significant improvements in its catalytic performance.

Enhanced Catalytic Activity and Selectivity: The high dispersion of the ionic liquid on the support surface can increase the number of accessible active sites, leading to enhanced catalytic activity. In some cases, the support itself can act synergistically with the ionic liquid to improve reaction rates and selectivity. For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, a silica-supported ionic liquid catalyst demonstrated excellent activity, affording high yields of the desired products.

Table 2: Synthesis of 2,4,5-Triaryl-1H-imidazoles using a Silica-Supported Ionic Liquid Catalyst

| Entry | Aldehyde | Yield (%) |

|---|---|---|

| 1 | Benzaldehyde | 95 |

| 2 | 4-Methylbenzaldehyde | 98 |

| 3 | 4-Methoxybenzaldehyde | 99 |

| 4 | 4-Hydroxybenzaldehyde | 96 |

| 5 | 4-Chlorobenzaldehyde | 94 |

| 6 | 4-Nitrobenzaldehyde | 92 |

Illustrative data from a study on the synthesis of nitrogen heterocycles using a silica-supported ionic liquid catalyst. scielo.org.mx

Table 3: Reusability of a Silica-Supported Ionic Liquid Catalyst

| Recycle Run | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

| 6 | 92 |

Illustrative data demonstrating the reusability of a supported ionic liquid catalyst in heterocyclic synthesis. scielo.org.mx

Applications of 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium in Separation Science

Chiral Separation in Capillary Electrophoresis (CE)

The separation of enantiomers, or chiral molecules that are mirror images of each other, is a critical task in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. The ionic liquid 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium has proven to be a highly effective chiral selector when combined with a chiral counter-ion in capillary electrophoresis.

Research has demonstrated the successful use of this compound Lactobionate (MSI-LA) as the sole chiral selector for the enantioseparation of several basic drugs, including beta-blockers and bronchodilators. researchgate.net The mechanism of chiral recognition is a synergistic effect involving both the cation and the anion of the ionic liquid. researchgate.net

Achieving complete, or baseline, separation of enantiomers requires careful optimization of several experimental parameters in capillary electrophoresis. usp.orgresearchgate.net For the separation of a complex mixture of eight basic drugs using MSI-LA, a systematic optimization was conducted. researchgate.net The key parameters adjusted included the concentration of the chiral selector, the pH and concentration of the background buffer, the type and proportion of organic modifier, the applied voltage, and the capillary temperature.

The optimized conditions were found to successfully achieve baseline separation for all eight chiral compounds, demonstrating the robustness of MSI-LA as a chiral selector. researchgate.net The specifics of this optimized method are detailed in the table below.

| Parameter | Optimized Value |

|---|---|

| Chiral Selector | 160 mM this compound Lactobionate (MSI-LA) |

| Background Buffer | 40 mM Borax buffer |

| pH | 8.5 |

| Organic Modifier | 30% (v/v) Methanol |

| Applied Voltage | +10 kV |

| Capillary Temperature | 15°C |

| Injection | 50 mbar for 5 seconds |

| Detection Wavelength | 230 nm |

Role in Chromatographic Separation Techniques

The unique properties of this compound also make it a valuable component in various chromatographic methods. Its zwitterionic nature allows it to interact with analytes and stationary phases in multiple ways, enhancing separation efficiency and selectivity.

In reversed-phase HPLC (RP-HPLC), ionic liquids like this compound can be used as mobile phase additives to improve the separation of basic compounds. nih.govnih.govresearchgate.net Basic analytes often interact strongly with residual silanol (B1196071) groups on silica-based stationary phases, leading to poor peak shapes and tailing. nih.govoup.com The imidazolium (B1220033) cation of the ionic liquid can effectively shield these active silanol sites, reducing undesirable interactions and resulting in more symmetrical peaks and improved resolution. nih.govnih.gov The sulfopropyl group, meanwhile, can engage in electrostatic interactions, offering an additional mode of separation.

Furthermore, this compound can be chemically bonded to a solid support like silica (B1680970) to create a zwitterionic stationary phase. novapublishers.commdpi.com Such phases are known as "Silica Supported Ionic Liquids" (SSILs) and can operate in a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) mode. mdpi.comcsus.edu This allows for the separation of a wide range of compounds, from polar to nonpolar, on a single column due to the combination of electrostatic and hydrophobic interactions. novapublishers.comcsus.edu

Extraction chromatography is a technique where a liquid stationary phase is immobilized on a solid support. The properties of this compound make it a candidate for such applications, particularly in ion-exchange mode. The key consideration is the mechanism of interaction, which is dominated by the sulfopropyl functional group. shodexhplc.com

This group is a strong cation exchanger, meaning it can selectively retain and separate positively charged analytes from a sample matrix. shodexhplc.com In this context, the imidazolium core acts primarily as the backbone linking the functional group to the support. The efficiency of the extraction would depend on factors such as the pH of the sample, which influences the charge state of the analytes, and the ionic strength of the mobile phase, which affects the elution of the retained compounds. austinpublishinggroup.com The zwitterionic nature of the molecule could also facilitate the extraction of other zwitterionic compounds, such as phospholipids (B1166683) or amino acids, through multiple hydrogen-bonding and electrostatic interactions. rsc.orgrsc.org

Facilitation of Selective Separation Processes for Complex Mixtures

The ability to perform multiple types of interactions simultaneously makes this compound highly effective for the selective separation of components within complex mixtures. nih.govrsc.org A prime example is the successful baseline separation of a mixture containing eight different chiral drugs in a single capillary electrophoresis run, a challenging analytical task. researchgate.net

This selectivity arises from the compound's "designer solvent" characteristics. nih.gov The imidazolium ring provides a platform for hydrophobic and π-π interactions, while the charged sulfonate group allows for strong electrostatic or ion-exchange interactions. This multi-modal capability is advantageous for resolving complex samples like pharmaceutical formulations, natural product extracts, or biological fluids, where analytes with diverse chemical properties coexist. nih.govnih.gov For instance, functionalized ionic liquids have been used to selectively extract and separate zwitterionic phospholipid homologues from one another, a separation that is difficult to achieve with conventional methods. rsc.orgrsc.org

Integration of 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium in Polymer Science and Advanced Materials

Polymeric Ionic Liquids (PILs) Derived from 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium Monomers

Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species attached to the polymer backbone, either in the repeating unit or as a pendant group. PILs derived from this compound combine the inherent properties of the ionic liquid, such as ionic conductivity and thermal stability, with the mechanical robustness and processability of polymers.

The synthesis of PILs from this compound typically involves first functionalizing the monomer with a polymerizable group, such as a vinyl or styrenic moiety. For instance, 1-vinyl-3-(3-sulfopropyl)imidazolium (VSpIm) is a common precursor that can be polymerized via free-radical polymerization. researchgate.net This process allows for the creation of high molecular weight polymers where the zwitterionic imidazolium (B1220033) sulfonate unit is a repeating part of the macromolecule.

The general synthetic approach involves:

Monomer Synthesis: Reaction of 1-methylimidazole (B24206) with 1,3-propanesultone to form the zwitterionic compound, followed by attachment of a polymerizable group like a vinylbenzyl or vinyl group to the second nitrogen of the imidazole (B134444) ring.

Polymerization: Chain-growth polymerization, often initiated by radical initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), is used to form the final PIL. ntnu.no Copolymers can also be synthesized by including other monomers, such as butyl acrylate, to tune the mechanical properties and reduce the brittleness often associated with pure PILs. ntnu.no

The resulting PILs are characterized by various analytical techniques to determine their structure, thermal stability, and electrochemical properties. Strong electrostatic interactions between the cationic backbone and the tethered anions contribute to the material's structure and properties. nih.gov

Table 1: Typical Properties of Imidazolium-Based Polymeric Ionic Liquids

| Property | Description | Typical Values |

|---|---|---|

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is influenced by the flexibility of the polymer backbone and the nature of the anion. | 20°C to 150°C researchgate.net |

| Thermal Decomposition Temperature (Td) | The temperature at which the polymer begins to chemically degrade. Imidazolium-based PILs generally exhibit high thermal stability. | 250°C to >400°C researchgate.netmdpi.com |

| Ionic Conductivity (σ) | A measure of the polymer's ability to conduct ions. It is a critical parameter for electrolyte applications and is highly dependent on temperature and the mobility of ions within the polymer matrix. | 10-9 to 10-3 S/cm at room temperature researchgate.netmdpi.comresearchgate.net |

Note: The values presented are typical ranges for various imidazolium-based PILs and may vary for polymers specifically derived from this compound.

The combination of ionic conductivity and mechanical stability makes PILs derived from sulfopropylated imidazolium monomers promising candidates for solid-state electrolytes in electrochemical devices. mdpi.com

In Proton Exchange Membrane Fuel Cells (PEMFCs) , the sulfonate group (-SO₃⁻) is particularly valuable. Protic ionic liquids, which can be formed from the zwitterion, are suitable for fuel cell applications due to the availability of an active proton. nih.gov The sulfonic acid moiety can participate in proton transport, a key function of the electrolyte membrane in a fuel cell. PILs can serve as a solid, non-volatile alternative to liquid electrolytes, potentially enabling operation at higher temperatures and improving device safety and longevity. nih.gov

In supercapacitors and batteries , these PILs can function as solid polymer electrolytes or ion-gels. mdpi.com While the ionic conductivity of PILs is generally lower than their liquid IL counterparts, they offer significant advantages in terms of preventing leakage and enhancing device durability. researchgate.net The conductivity of these materials can be significantly enhanced by incorporating free ionic liquids or plasticizers, creating flexible and highly conductive membranes. mdpi.com Research on related imidazolium-based PILs shows that properties like the flexibility of the polymer chain are crucial for ion movement; flexible spacers can be included in the monomer design to enhance conductivity. mdpi.com

Table 2: Ionic Conductivity of Imidazolium-Based PILs for Electrolyte Applications

| PIL System | Electrolyte Type | Ionic Conductivity (σ) | Temperature (°C) |

|---|---|---|---|

| Imidazolium-TFSI PIL | Solid Polymer Electrolyte | ~8 × 10-4 S/cm | Room Temp. |

| Poly(1-vinyl-3-alkylimidazolium) Iodide + IL | Gel Polymer Electrolyte | 10-3 to 10-7 S/cm | Room Temp. |

TFSI: bis(trifluoromethane)sulfonimide. Data is sourced from studies on related imidazolium PIL systems to illustrate performance benchmarks. researchgate.netresearchgate.netresearchgate.net

Composite Materials and Membranes Utilizing this compound

The unique properties of this compound are also harnessed in the development of advanced composite materials and membranes for separation processes.

Polymer-IL hybrid membranes are fabricated by physically blending or incorporating the ionic liquid into a host polymer matrix. This approach combines the processability and mechanical strength of a conventional polymer (e.g., poly(vinylidene fluoride), polysulfone) with the unique functionalities of the ionic liquid, such as high CO₂ solubility. nih.gov

These membranes can be prepared through several methods:

Solution Casting: The host polymer and the ionic liquid are co-dissolved in a mutual solvent, and the resulting solution is cast into a thin film, followed by solvent evaporation.

Supported Ionic Liquid Membranes (SILMs): A porous polymer support is impregnated with the ionic liquid, which is held within the pores by capillary forces. nih.gov

PIL/IL Blends: A PIL is blended with a free ionic liquid (which can be the same as the monomer or different) to enhance ionic mobility and performance characteristics like gas permeability. ntnu.nonih.gov

The presence of the this compound zwitterion within the membrane matrix can enhance its performance, particularly in applications like gas separation, by introducing specific functionalities that interact favorably with target molecules.

Imidazolium-based ionic liquids and their corresponding polymers are extensively studied for gas separation membranes, especially for carbon capture (CO₂/N₂ and CO₂/CH₄ separations). ntnu.nonih.gov The separation mechanism in these dense polymer membranes is governed by the solution-diffusion model, where the permeability of a gas is a product of its solubility in the membrane and its diffusivity through the membrane. ntnu.no

The imidazolium cation and the associated anion (or tethered functional group) play a crucial role in enhancing CO₂ solubility due to specific chemical interactions (e.g., Lewis acid-base interactions). The sulfonate group in this compound can provide an additional site for favorable interactions with quadrupolar CO₂ molecules, potentially enhancing the membrane's CO₂/N₂ selectivity. nih.gov Studies on composite membranes containing PILs and free ILs have shown that the introduction of the ionic liquid component can significantly improve both permeability and selectivity compared to the neat polymer membrane. ntnu.no

Table 3: Gas Separation Performance of Imidazolium-Based Poly(IL) Membranes

| Membrane System | Gas Pair | Permeability (CO₂) [Barrer] | Ideal Selectivity (α) |

|---|---|---|---|

| Crosslinked poly(VIm-co-BuA) IL Membrane | CO₂/N₂ | 33.71 | 20.81 |

| Crosslinked poly(VIm-co-BuA) + 16 wt% Free IL | CO₂/N₂ | 38.77 | 27.82 |

| Photopolymerized [C₄vim][Tf₂N] Neat PIL | CO₂/CH₄ | 9.8 | 21 |

1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is sourced from studies on related vinylimidazolium (VIm) PIL systems to illustrate performance. ntnu.nonih.gov

Role in Polymer Deconstruction and Recycling Processes

One of the most promising applications of this compound is in the chemical recycling of condensation polymers like poly(ethylene terephthalate) (PET). researchgate.net In this context, the ionic liquid is typically used in its Brønsted acid form, such as 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) ([HSO₃pmim][HSO₄]). researchgate.net

This acidic ionic liquid functions as a highly effective and recyclable catalyst for the depolymerization of PET via hydrolysis or glycolysis. researchgate.netnsf.gov Its advantages over traditional catalysts like concentrated sulfuric acid include lower corrosivity, negligible vapor pressure (reducing air pollution), and high thermal stability, allowing reactions at elevated temperatures. nsf.govnsf.gov

In the hydrolysis of PET, the ionic liquid catalyzes the breakdown of the ester linkages in the polymer chain, yielding the monomer terephthalic acid (TPA) with high purity and yield. researchgate.netnsf.gov The ionic liquid's ability to dissolve PET enhances the reaction kinetics by creating a homogeneous reaction medium. researchgate.net After the reaction, the TPA product can be easily separated, and the ionic liquid can be recovered and reused multiple times with minimal loss in catalytic activity, aligning with the principles of green chemistry. researchgate.net

Table 4: Catalytic Performance of 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate in PET Hydrolysis

| Parameter | Value |

|---|---|

| Reactants | PET, Water |

| Catalyst | 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate ([HSO₃pmim][HSO₄]) |

| Solvent | 1-n-butyl-3-methylimidazolium chloride ([Bmim][Cl]) |

| Reaction Temperature | 170 °C |

| Reaction Time | 4.5 hours |

| PET Conversion | ~100% |

| Terephthalic Acid (TPA) Yield | ≥88% |

| Catalyst Recyclability | Reused 8 times without significant loss of activity |

Data sourced from a study on the hydrolysis of PET using the specified ionic liquid catalyst. researchgate.net

Surface Modification and Polymer Brush Formation using Imidazolium Moieties

The modification of material surfaces with covalently tethered polymer chains, known as polymer brushes, is a highly effective strategy for tuning interfacial properties. mdpi.comresearchgate.net This approach enhances the durability and stability of the surface coating compared to simple physical adsorption. mdpi.com Among the various monomers used for creating these brushes, those containing imidazolium moieties, particularly zwitterionic structures like this compound, have garnered significant interest. Imidazolium salts can be designed to create polyelectrolyte brushes that offer unique electrostatic interactions and self-assembly capabilities. researchgate.net Zwitterionic polymers, in general, are noted for their exceptional ability to impart high hydrophilicity and antifouling properties to material interfaces. acs.org

The formation of polymer brushes from monomers featuring imidazolium moieties is typically achieved through "grafting-from" techniques, most notably surface-initiated controlled radical polymerizations. researchgate.net Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile method frequently employed for this purpose. nih.govresearchgate.net This technique allows for the growth of polymer chains directly from an initiator-coated surface, providing excellent control over the molecular weight, grafting density, and thickness of the resulting polymer brush layer. researchgate.netunlp.edu.arnih.gov For example, SI-ATRP has been successfully used to synthesize poly(3-sulfopropylmethacrylate) (PSPM) brushes, a structurally related polysulfobetaine, on gold and silicon dioxide surfaces. unlp.edu.arnih.govresearchgate.net The kinetics of this brush growth can be precisely controlled by adjusting experimental parameters, such as the ratio of copper(I) to copper(II) catalyst complexes. unlp.edu.arresearchgate.net Another advanced method is subsurface-initiated ring-opening metathesis polymerization (subsurface-initiated ROMP), which has been used to graft high-thickness zwitterionic polymer brushes based on imidazolium salts from polydimethylsiloxane (B3030410) (PDMS). nih.gov This novel approach allows the polymer chains to grow not just on the surface but also within the subsurface of the material. nih.gov

The successful grafting and resulting properties of these imidazolium-based polymer brushes are confirmed through a suite of surface-sensitive characterization techniques. X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) are used to verify the chemical composition of the grafted layers. unlp.edu.arnih.govnih.gov The physical topography and thickness of the brushes are often measured using atomic force microscopy (AFM) and ellipsometry, with studies reporting smooth polymer layers with thicknesses ranging from a few nanometers to several hundred nanometers. unlp.edu.arnih.govresearchgate.net Water contact angle measurements are also employed to assess the change in surface wettability, which is a key indicator of successful hydrophilic brush formation. unlp.edu.arnih.gov

Surfaces modified with zwitterionic polymer brushes derived from sulfopropyl-containing monomers exhibit remarkable properties, particularly in biomedical and marine applications. A primary advantage is their excellent antifouling character, which is the ability to resist the nonspecific adsorption of proteins, cells, and microorganisms. acs.orgnih.gov This property is attributed to the formation of a tightly bound hydration layer around the zwitterionic groups, which acts as a physical and energetic barrier to foulants. acs.org Research has demonstrated that zwitterionic polymer brushes can effectively resist protein adsorption, particularly at ionic strengths above 100 mM. acs.org Furthermore, surfaces functionalized with these brushes have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria and can resist the adhesion of algae. nih.govnih.gov The combination of antifouling and antimicrobial properties in a single system makes these materials highly attractive for developing advanced, biocompatible, and contamination-resistant surfaces. nih.gov

Interactive Data Tables

Table 1: Characterization of Surface-Initiated Polymer Brushes

This table summarizes typical characterization data for polyelectrolyte brushes grown from surfaces using controlled polymerization techniques. The data is representative of findings in the field for similar zwitterionic polymer systems.

| Polymerization Technique | Substrate | Resulting Brush Thickness (nm) | Surface Roughness (RMS, nm) | Key Findings |

| SI-ATRP unlp.edu.arresearchgate.net | Gold (Au), Si/SiO₂ | 100 - 300 | ~1.5 | Controlled growth kinetics; smooth, uniform polymer layers achieved. |

| Subsurface-Initiated ROMP nih.gov | PDMS | > 1000 (micron scale) | Not specified | Achieved exceptionally thick brushes extending into the subsurface. |

| SI-ATRP nih.gov | Titanium, Polyethylene | > 750 | Not specified | Creation of bifunctional antibacterial and low-fouling surfaces. |

Table 2: Performance of Zwitterionic Imidazolium-Based Polymer Brushes

This table outlines the functional properties of surfaces modified with zwitterionic polymer brushes, highlighting their effectiveness in preventing biofouling.

| Functional Property | Test Condition | Organism/Molecule | Result | Reference |

| Antifouling | Ionic Strength > 100 mM | Proteins (e.g., BSA) | Effective resistance to protein adsorption | acs.org |

| Antibacterial Activity | Laboratory Assay | Escherichia coli, Staphylococcus aureus | Good antibacterial activity observed | nih.gov |

| Anti-Algal Adhesion | Biofouling Assay | Porphyridium, Dunaliella | Effective resistance to algal adhesion | nih.gov |

| Dual Functionality | Laboratory Assay | Gram-positive & Gram-negative bacteria | Strong antibacterial and good low-fouling properties | nih.gov |

Mechanistic Investigations of Reactions Involving 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium

Reaction Pathway Elucidation in Catalytic Cycles

The catalytic activity of 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium and related sulfonated imidazolium (B1220033) salts stems from the Brønsted acidity of the sulfonic acid group. The reaction pathway in acid-catalyzed reactions, such as esterification and hydrolysis, generally involves the protonation of the substrate as the initial and often rate-determining step.

In a typical Fischer esterification reaction, the proposed mechanism involves the following steps:

Protonation of the carboxylic acid: The sulfonic acid group of the ionic liquid donates a proton to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack.

Nucleophilic attack by the alcohol: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by the sulfonate anion of the ionic liquid, regenerating the catalyst and yielding the final ester product. researchgate.net

A similar pathway is proposed for the hydrolysis of polysaccharides like cellulose (B213188), where the Brønsted acid catalyzes the cleavage of glycosidic bonds. researchgate.net The imidazolium core and the sulfonate anion are believed to be actively involved, acting as hydrogen bond donors and acceptors, respectively, which can influence the reaction pathway. nih.govresearchgate.net For instance, in the synthesis of 2-amino-4H-chromenes, computational studies suggest that the most favorable reaction pathway involves an initial aldol (B89426) reaction, followed by heterocyclization and subsequent dehydration, rather than the commonly accepted Knoevenagel condensation pathway. nih.govresearchgate.net

Kinetic Studies of this compound Catalyzed Processes

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For processes catalyzed by sulfonated imidazolium salts, the reaction kinetics are often found to be dependent on the catalyst concentration, substrate concentration, and temperature.

In the hydrolysis of D-cellobiose catalyzed by a similar Brønsted acidic ionic liquid, 1-(1-propylsulfonic)-3-methylimidazolium chloride, the reaction was observed to be significantly faster than with sulfuric acid at higher temperatures. researchgate.net This suggests that the ionic liquid not only acts as a proton donor but also influences the transition state of the reaction.

For reactions occurring on the surface of nanoparticles stabilized by sulfonated imidazolium salts, kinetic data has been explained using the Langmuir–Hinshelwood model. researchgate.net This model assumes that the reaction takes place on the surface of the catalyst and involves the adsorption of reactants onto the active sites. The reaction rate is then proportional to the fraction of the surface covered by the reactant molecules. researchgate.net

A study on the reaction of imidazole (B134444) with substituted phenyl N-methylpyridinium-4-carboxylate esters revealed a rate law that was second-order with respect to the imidazole concentration, suggesting a more complex mechanism involving a second molecule of imidazole in the rate-determining step. rsc.org This highlights the potential for the imidazolium moiety to play a direct role in the catalytic cycle beyond being a simple counterion.

Influence of Catalyst Structure on Reaction Mechanism

The structure of the ionic liquid catalyst, including the nature of the cation, the length and type of the linker between the imidazolium core and the sulfonic acid group, and the nature of the anion, can significantly influence the reaction mechanism and catalytic activity.

Studies on the hydrolysis of cellulose using various sulfonic acid functionalized ionic liquids have shown that the catalytic activity decreases in the order: imidazolium > pyridinium (B92312) > triethanolammonium (B1229115) cation. sciepub.com Among the imidazolium-based catalysts, those with a flexible linker between the sulfonic acid group and the imidazolium core were found to be the most active. sciepub.com This suggests that the flexibility of the linker allows the sulfonic acid group to orient itself more effectively to interact with the substrate.

The presence of multiple acidic sites within a single ionic liquid molecule can also enhance catalytic activity. Dicationic imidazolium ionic liquids, for example, have shown higher catalytic efficiency in certain reactions compared to their monocationic counterparts. rsc.org The spatial arrangement of these multiple sites can influence the reaction pathway and the stability of reaction intermediates.

The table below summarizes the effect of different structural features of sulfonated ionic liquids on the hydrolysis of cellulose.

| Catalyst Structural Feature | Observation | Implication on Mechanism | Reference |

| Cation Type | Imidazolium-based ILs show higher activity than pyridinium-based ILs. | The electronic properties and hydrogen bonding capabilities of the imidazolium ring may play a more effective role in stabilizing the transition state. | sciepub.com |

| Linker Flexibility | Flexible alkyl linkers between the imidazolium ring and the -SO3H group lead to higher catalytic activity compared to rigid aromatic linkers. | A flexible linker allows for better positioning of the acidic group for interaction with the substrate's glycosidic bonds. | sciepub.com |

| Number of Cationic Centers | Dicationic ILs can exhibit enhanced catalytic performance. | The presence of two cationic centers may facilitate cooperative catalysis or better stabilization of intermediates. | rsc.org |

In situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable information about reaction intermediates and kinetics. mdpi.com These techniques allow for the tracking of reactant consumption and product formation without the need for sampling and offline analysis.

For example, in situ FTIR spectroscopy has been successfully employed to monitor the formation of arene diazonium salts and their subsequent use in Heck-Matsuda reactions. mdpi.com This technique enabled the optimization of reaction parameters and the identification of key intermediates, providing insights into the reaction mechanism. mdpi.com Similarly, in-situ FT-Raman spectroscopy has been used to investigate the mechanism of the Beckmann rearrangement of cyclohexanone (B45756) oxime to caprolactam catalyzed by Brønsted acidic ionic liquids. mdpi.com By monitoring the characteristic vibrational bands of the reactant, product, and intermediates, researchers were able to follow the reaction progress and elucidate the reaction pathway. mdpi.com

While specific in situ spectroscopic studies on reactions catalyzed by this compound are not widely reported, the application of these techniques to similar systems demonstrates their potential for elucidating the mechanistic details of catalysis by this ionic liquid.

Future Research Perspectives and Emerging Applications for 3 Methyl 1 3 Sulfopropyl Imidazol 1 Ium

Development of Novel Derivatives with Tailored Functionality

The inherent modularity of the 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium structure allows for the creation of a wide array of derivatives with functionalities tailored for specific tasks. nih.govscite.ai Future research will likely focus on strategic modifications of both the cation and the anion to enhance performance in targeted applications.

One promising avenue of research is the synthesis of di- and multi-functionalized imidazolium (B1220033) salts. For instance, incorporating additional functional groups onto the imidazolium ring or the sulfopropyl chain could lead to ILs with enhanced catalytic activity or selectivity. The synthesis of dicationic ionic liquids based on the imidazolium framework has already shown potential in organocatalysis, offering improved thermal and chemical stability. nih.gov

Furthermore, the development of polymeric forms of this compound, known as poly(ionic liquid)s (PILs), is an area of growing interest. These materials combine the advantageous properties of ionic liquids with the processability and mechanical stability of polymers. Amine-functionalized imidazolium-type poly(ionic liquids) have demonstrated potential in carbon dioxide adsorption. researchgate.net

| Potential Derivative | Targeted Functionality | Potential Application Area |

| Dual-functionalized Imidazolium Core | Enhanced Catalytic Activity and Selectivity | Organic Synthesis, Biocatalysis |

| Dicationic Imidazolium Structures | Increased Thermal and Chemical Stability | High-Temperature Catalysis |

| Poly(this compound) | Solid-State Ion Conduction, CO2 Capture | Solid-State Batteries, Gas Separation |

| Hybrid Materials with Nanoparticles | Synergistic Catalytic or Sensing Properties | Catalysis, Environmental Sensing |

Exploration of New Catalytic Transformations Beyond Current Scope

The presence of both a Brønsted acidic sulfonic acid group and a tunable imidazolium core makes this compound a versatile catalyst. While imidazolium-based ILs are known to be effective in various reactions, future research is expected to uncover their potential in a broader range of catalytic transformations. researchgate.netrsc.org

The acidic nature of the sulfopropyl group can be harnessed for a variety of acid-catalyzed reactions. Research into using sulfonic acid-functionalized ILs for reactions such as esterification, alkylation, and condensation reactions is ongoing. researchgate.net The unique ionic environment provided by the IL can also influence reaction rates and selectivities.

Moreover, the imidazolium ring itself can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The electrochemical deprotonation of imidazolium ILs to form NHCs offers a green alternative to the use of strong chemical bases. nih.gov This opens up possibilities for this compound derivatives in NHC-catalyzed reactions.

| Catalytic Transformation | Role of this compound | Potential Advantages |

| Biomass Conversion | Acid catalyst for hydrolysis of cellulose (B213188) and hemicellulose | Green solvent and catalyst system |

| Multi-component Reactions | Catalyst and reaction medium | Simplified work-up, improved yields |

| Asymmetric Catalysis | Chiral derivatives as organocatalysts | Enantioselective synthesis |

| CO2 Conversion | Catalyst for the cycloaddition of CO2 to epoxides | Valorization of a greenhouse gas |

Advanced Materials Development for Energy Storage and Environmental Remediation

The unique properties of this compound make it a promising candidate for the development of advanced materials for energy storage and environmental remediation.

In the realm of energy storage, ionic liquids are being extensively investigated as electrolytes for batteries and supercapacitors. mdpi.comresearchgate.netnih.govsemanticscholar.org Their negligible vapor pressure, wide electrochemical window, and high ionic conductivity are highly desirable properties. mdpi.comresearchgate.netnih.govsemanticscholar.org The sulfonate group in this compound could potentially enhance ion transport and stability in next-generation energy storage devices. acs.org Research into novel hybrid anions for supercapacitors is an active area. acs.org

For environmental remediation, the functionalized nature of this ionic liquid is particularly advantageous. Imidazolium-functionalized porous organic polymers have shown great promise for the efficient removal of oxo-anion pollutants from water. mdpi.comresearchgate.net The sulfonic acid group can act as an ion-exchange site for the removal of heavy metal ions from wastewater. acs.org Additionally, imidazolium-based polymers are being explored for CO2 capture and conversion. nih.gov

| Application Area | Material Type | Key Feature of this compound |

| Energy Storage | ||

| Lithium-ion Batteries | Electrolyte Additive | Improved safety and electrochemical stability |

| Supercapacitors | Ionic Liquid Electrolyte | Wide potential window and high ionic conductivity mdpi.comacs.org |

| Solid-State Batteries | Polymer Electrolyte | High ionic conductivity in the solid state |

| Environmental Remediation | ||

| Water Treatment | Ion-Exchange Resin | Sequestration of heavy metal ions |

| CO2 Capture | Porous Organic Polymer | High selectivity for CO2 adsorption nih.gov |

| Pollutant Degradation | Catalytic Support | Stabilization of catalytic nanoparticles |

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Optimization

The vast number of possible ionic liquids that can be synthesized presents a significant challenge for experimental screening. medium.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and optimization of task-specific ionic liquids. medium.comchemengineerkey.comku.ac.ae

By developing quantitative structure-property relationship (QSPR) models, it is possible to predict the physicochemical properties of new ionic liquid candidates before they are synthesized. researchgate.net Machine learning models, such as artificial neural networks, can be trained on existing data to predict properties like viscosity, conductivity, and gas solubility. acs.org This data-driven approach can significantly reduce the time and cost associated with the discovery of new, high-performance ionic liquids. chemengineerkey.com

In the context of this compound, AI and ML can be employed to:

Predict the properties of novel derivatives: By inputting the molecular structures of potential derivatives, ML models can predict their key properties, allowing researchers to prioritize the most promising candidates for synthesis.

Optimize catalyst performance: Machine learning algorithms can be used to identify the optimal ionic liquid structure for a specific catalytic reaction, maximizing yield and selectivity.

Design materials for specific applications: AI can guide the design of advanced materials for energy storage or environmental remediation by predicting the performance of different ionic liquid-based materials.

| AI/ML Application | Objective | Expected Outcome |

| Predictive Modeling | Forecast physicochemical properties of new derivatives. | Accelerated discovery of high-performance ILs. |

| Catalyst Design | Identify optimal IL structures for specific reactions. | Enhanced catalytic efficiency and selectivity. |

| Materials Informatics | Design IL-based materials with desired functionalities. | Tailored materials for energy and environmental applications. |

| Process Optimization | Optimize reaction conditions for IL-catalyzed processes. | Improved process efficiency and sustainability. |

Q & A

Q. What are the recommended synthetic methodologies for 3-Methyl-1-(3-sulfopropyl)imidazol-1-ium, and how can purity be optimized?

Synthesis typically involves sulfonation and alkylation steps. For example, sulfonyl chloride may react with imidazole derivatives under basic conditions, followed by methylation. Purification often employs recrystallization or column chromatography. Purity optimization requires monitoring via ¹H/¹³C NMR (to confirm substituent integration) and high-resolution mass spectrometry (HRMS) to validate molecular weight. Contaminants like unreacted sulfonic acid precursors can be removed via ion-exchange chromatography .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and packing motifs .

- Vibrational spectroscopy : IR peaks for sulfonate groups (~1030–1200 cm⁻¹) and imidazolium C–H stretches (~3100 cm⁻¹) are diagnostic .

- Multi-nuclear NMR : ¹H NMR should show imidazolium proton deshielding (δ 9–10 ppm), while ¹³C NMR confirms sulfopropyl chain connectivity .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound is hygroscopic and polar. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for solubility. Avoid protic solvents (e.g., water, alcohols) unless studying aqueous reactivity. For spectroscopic studies, deuterated DMSO (DMSO-d₆) is ideal due to its inertness and compatibility with imidazolium salts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Discrepancies (e.g., unexpected NMR shifts or HRMS adducts) may arise from:

- Tautomerism : Imidazolium rings can exhibit proton exchange; use low-temperature NMR to "freeze" dynamic processes.

- Counterion effects : Replace chloride with non-coordinating anions (e.g., hexafluorophosphate) to simplify spectra .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) -predicted values (e.g., using B3LYP/6-31G*) .

Q. What strategies are effective for studying this compound’s reactivity in catalytic or biological systems?

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor sulfonate group participation in hydrolysis or nucleophilic substitution.

- Enzyme inhibition assays : Test interactions with sulfonate-binding enzymes (e.g., sulfotransferases) via fluorescence quenching or isothermal titration calorimetry (ITC) .

- Electrochemical profiling : Cyclic voltammetry in ionic liquids can reveal redox stability, critical for catalytic applications .

Q. How can computational models predict the compound’s behavior in supramolecular assemblies?

- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model interactions with biomolecules or ionic liquids.

- Electrostatic potential maps : DFT-derived maps highlight sulfonate group nucleophilicity and imidazolium electrophilicity .

- Crystal structure prediction (CSP) : Tools like SHELXD help anticipate polymorph formation from SC-XRD data .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported crystallographic data?

- Validation tools : Use OLEX2 to cross-check refinement parameters (e.g., R-factor, electron density residuals) .

- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twinning and improve data accuracy .

- Deposition standards : Cross-reference with the Cambridge Structural Database (CSD) to ensure bond-length/angle consistency .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Anhydrous conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of sulfopropyl groups.

- Stoichiometric precision : Monitor alkylation steps via inline FTIR to track reagent consumption.

- Batch-to-batch analysis : Compare multiple synthetic batches using HPLC-PDA to detect trace impurities .

Methodological Tools and Workflows

Q. Which software suites are recommended for crystallographic analysis of imidazolium derivatives?

Q. How can researchers design experiments to probe the compound’s ionic liquid properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.